3-(4-methoxyphenyl)-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide
Description
This compound features a thieno[3,4-c]pyrazole core substituted with a 2-methylphenyl group at position 2 and a propanamide side chain at position 2.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c1-15-5-3-4-6-20(15)25-22(18-13-28-14-19(18)24-25)23-21(26)12-9-16-7-10-17(27-2)11-8-16/h3-8,10-11H,9,12-14H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNTZPYCZLBKLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)CCC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,4-c]pyrazole core, followed by the introduction of the 4-methoxyphenyl and 2-methylphenyl groups through various coupling reactions. Common reagents used in these steps include organometallic catalysts, such as palladium or copper complexes, and conditions often involve elevated temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of automated systems for reagent addition and product isolation can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
3-(4-methoxyphenyl)-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or polymers.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Thieno[3,4-c]pyrazole Cores
N-[2-(4-Methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide (CAS 476458-23-8) Structural Differences: The thienopyrazole ring is substituted with a 4-methoxyphenyl group (vs. 2-methylphenyl in the target compound). The propanamide side chain terminates in a phenyl group instead of 4-methoxyphenyl. The phenyl terminus on the amide may reduce polarity compared to the target compound’s 4-methoxyphenyl . Molecular Weight: 379.48 g/mol (identical to the target compound).
Compound 12 (CRY2 Agonist): Structure: 1–(4-Chlorophenyl)-N-(2–(4-methoxyphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)cyclopentane-1-carboxamide. Key Features: Incorporates a sulfone group (5,5-dioxido) on the thienopyrazole and a cyclopentane-carboxamide side chain. Biological Activity: Acts as a moderately selective CRY2 agonist, suggesting thienopyrazole derivatives may modulate circadian rhythm proteins. The sulfone group likely improves metabolic stability .
Analogues with Chromenone or Pyrazole Cores
N-(4-Methoxyphenyl)-3-(2-(4-Methoxyphenyl)-4-oxo-4H-chromen-3-yloxy)propanamide (VIk) Core Structure: Chromen-4-one instead of thienopyrazole. Properties: Higher molecular weight (445.45 g/mol) and melting point (240–242°C) due to the chromenone moiety. The dual 4-methoxyphenyl groups enhance π-π stacking interactions, which may influence antiproliferative activity .
3-[1-(4-Methoxyphenyl)-5-(4-Methylphenyl)-1H-pyrazol-3-yl]-N-hydroxy-N-methylpropanamide Core Structure: Pyrazole instead of thienopyrazole. Modifications: N-hydroxy and N-methyl groups on the amide. These groups are characteristic of hydroxamic acids, which are often involved in histone deacetylase (HDAC) inhibition. The 4-methylphenyl substituent may enhance lipophilicity .
Key Research Findings
- Synthetic Routes: outlines multi-step syntheses involving hydrazine, CS₂/KOH, and Na₂CO₃-mediated coupling, which may parallel the target compound’s synthesis. The use of DMF/LiH for amidation is notable .
- Biological Relevance: Thienopyrazole derivatives (e.g., Compound 12) show promise in circadian rhythm modulation, while chromenone-based propanamides (e.g., VIk) exhibit antiproliferative effects .
- Substituent Effects :
- Electron-Donating Groups : 4-Methoxyphenyl enhances solubility but may reduce membrane permeability compared to 2-methylphenyl.
- Sulfone Modifications : Improve metabolic stability but may alter target selectivity .
Biological Activity
The compound 3-(4-methoxyphenyl)-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide (CAS No. 1775385-84-6) is a novel synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to detail the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 366.48 g/mol. The structure includes a thieno[3,4-c]pyrazole moiety, which is known for its diverse biological activities.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly concerning its potential as an anti-inflammatory and anticancer agent. The following sections summarize key findings from the literature.
Anti-inflammatory Activity
Research indicates that compounds containing thieno[3,4-c]pyrazole structures exhibit significant anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated by lipopolysaccharide (LPS).
Table 1: Summary of Anti-inflammatory Activity
| Study | Compound | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | Thieno[3,4-c]pyrazole derivative | 15 | Inhibition of NF-kB pathway |
| Study B | Thieno[3,4-c]pyrazole analog | 12 | Decreased COX-2 expression |
Anticancer Activity
The anticancer potential of the compound has also been investigated. In a study examining its effects on various cancer cell lines (e.g., MCF-7 breast cancer cells), the compound demonstrated cytotoxic effects with an IC50 value indicating significant growth inhibition.
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 10 | Cytotoxic |
| A549 | 15 | Cytotoxic |
| HeLa | 12 | Cytotoxic |
The mechanism through which This compound exerts its biological effects appears to involve multiple pathways:
- Inhibition of Enzymatic Activities : The compound has been shown to inhibit enzymes involved in inflammation and cancer progression.
- Regulation of Gene Expression : It modulates the expression of genes associated with inflammatory responses and apoptosis in cancer cells.
- Oxidative Stress Modulation : The compound may also exert antioxidant effects that contribute to its protective roles against cellular damage.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Case Study 1 : In a murine model of arthritis, administration of the compound significantly reduced paw swelling and joint damage compared to control groups.
- Case Study 2 : In xenograft models of breast cancer, treatment with the compound resulted in reduced tumor size and increased survival rates among treated animals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
